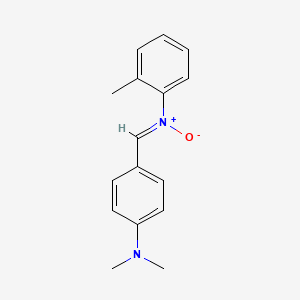

(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions . For instance, Schiff bases ligand (L 1) was synthesized by condensing (2,4-diamine (Trimethoxybenzyl 3,4,5)-5 pyrimidine) and (4-dimethylamino benzaldehyde) .Molecular Structure Analysis

The molecular structure of similar compounds involves aromatic rings and nitrogen-containing groups . The exact structure of “(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution or addition reactions . For instance, the reaction of 4-(dimethylamino)pyridine with pentafluoropyridine results in a significant change in protonation degree with temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, 4-(dimethylamino)pyridine shows unusual temperature-sensitive protonation behaviour . More specific properties would require experimental determination or computational prediction .Wissenschaftliche Forschungsanwendungen

Multisignaling Detection of Anions

A notable application involves the synthesis of a new molecule, (Z)-4-(4-(dimethylamino)benzylidene)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one (dmpp), and its novel heteroleptic iridium(III) complex. Both dmpp and the complex exhibited highly selective and sensitive detection abilities for cyanide anions, observable by the naked eye. The colorimetric and phosphorescent properties of these compounds make them excellent candidates for environmental monitoring and chemical sensing applications (Lou et al., 2010).

Photocatalytic Degradation of Organic Dyes

Another research area involves the photocatalytic degradation of organic dyes, such as methyl red, using semiconducting oxides like ZnO and TiO2. These nanoparticles, obtained through novel non-hydrolytic synthetic approaches, demonstrated high photocatalytic efficiency under UV and visible light, highlighting their potential in wastewater treatment and environmental cleanup (Curri et al., 2003).

Catalytic Activities

Derivatives of "(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide" have been utilized in catalytic reactions. For instance, aminotroponate zinc complexes have been synthesized and shown to be effective catalysts for the intramolecular hydroamination of alkenes and alkynes, indicating their utility in synthetic organic chemistry (Meyer et al., 2006).

Biomedical Applications

Zinc oxide (ZnO) nanoparticles, related to the structural chemistry of derivatives of "(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide," have shown promising antimicrobial and anticancer activities. Their ability to generate reactive oxygen species (ROS) and induce apoptosis makes them suitable for drug delivery applications and cancer therapy (Mishra et al., 2017).

Corrosion Inhibition

Hydrazone derivatives related to "(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide" have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds form a stable layer on the steel surface, significantly improving corrosion resistance, which is crucial for extending the lifespan of metal structures in industrial applications (Lgaz et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-13-6-4-5-7-16(13)18(19)12-14-8-10-15(11-9-14)17(2)3/h4-12H,1-3H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMXDYCCNMCNKA-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)N(C)C)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)N(C)C)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate](/img/structure/B2975708.png)

![5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2975715.png)

![3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2975720.png)

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B2975721.png)

![(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2975722.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)